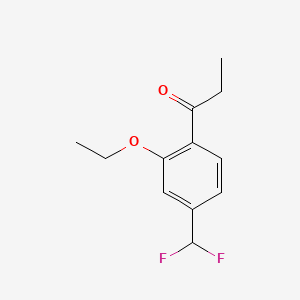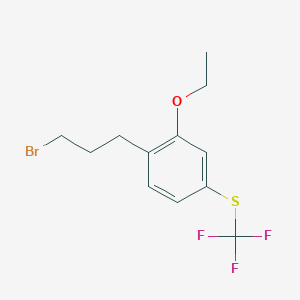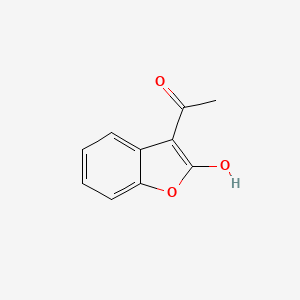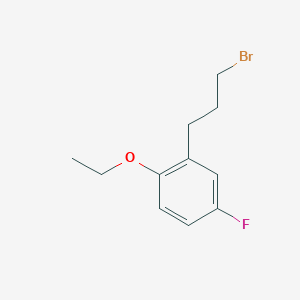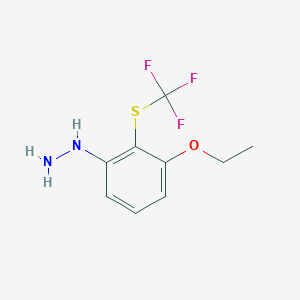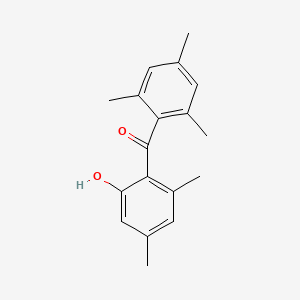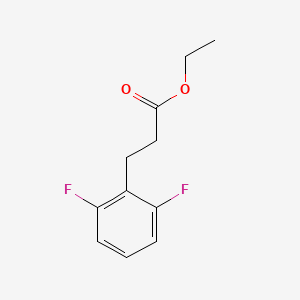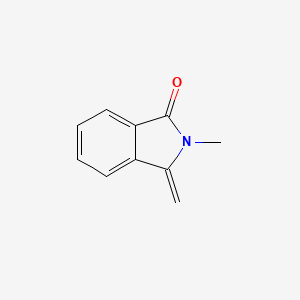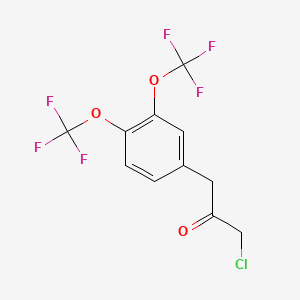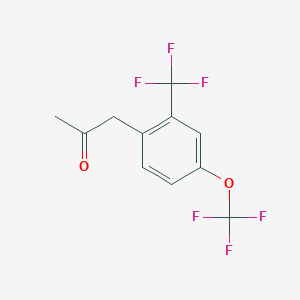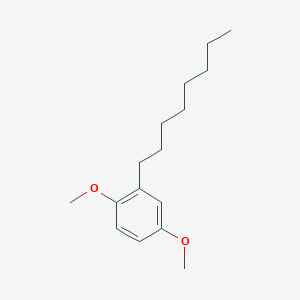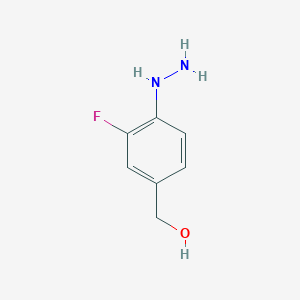![molecular formula C13H15NO B14063913 1'-Methyl-2,3-dihydrospiro[indene-1,2'-pyrrolidin]-5'-one](/img/structure/B14063913.png)
1'-Methyl-2,3-dihydrospiro[indene-1,2'-pyrrolidin]-5'-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1’-Methyl-2,3-dihydrospiro[indene-1,2’-pyrrolidin]-5’-one is a spirocyclic compound characterized by a unique structure where an indene moiety is fused with a pyrrolidine ring
Méthodes De Préparation
The synthesis of 1’-Methyl-2,3-dihydrospiro[indene-1,2’-pyrrolidin]-5’-one typically involves cycloaddition reactions. One common method is the 1,3-dipolar cycloaddition reaction, where azomethine ylides are generated in situ by the reaction of isatin and 1,2,3,4-tetrahydroisoquinoline . This reaction affords the spirocyclic compound in moderate yields. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1’-Methyl-2,3-dihydrospiro[indene-1,2’-pyrrolidin]-5’-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common reagents and conditions for these reactions include the use of strong acids or bases, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1’-Methyl-2,3-dihydrospiro[indene-1,2’-pyrrolidin]-5’-one has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.
Mécanisme D'action
The mechanism by which 1’-Methyl-2,3-dihydrospiro[indene-1,2’-pyrrolidin]-5’-one exerts its effects involves interactions with molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into specific binding sites on proteins or enzymes, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparaison Avec Des Composés Similaires
1’-Methyl-2,3-dihydrospiro[indene-1,2’-pyrrolidin]-5’-one can be compared with other spirocyclic compounds, such as:
Spiroindole: Known for its bioactivity against cancer cells and microbes.
Spirooxindole: Used in drug design due to its three-dimensional structure and biological activity.
Indane-1,3-dione: Applied in medicinal chemistry and organic electronics.
The uniqueness of 1’-Methyl-2,3-dihydrospiro[indene-1,2’-pyrrolidin]-5’-one lies in its specific fusion of indene and pyrrolidine rings, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H15NO |
|---|---|
Poids moléculaire |
201.26 g/mol |
Nom IUPAC |
1'-methylspiro[1,2-dihydroindene-3,5'-pyrrolidine]-2'-one |
InChI |
InChI=1S/C13H15NO/c1-14-12(15)7-9-13(14)8-6-10-4-2-3-5-11(10)13/h2-5H,6-9H2,1H3 |
Clé InChI |
XILFWPPNQMHZFV-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)CCC12CCC3=CC=CC=C23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



